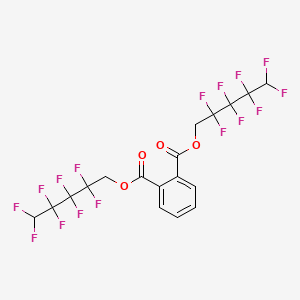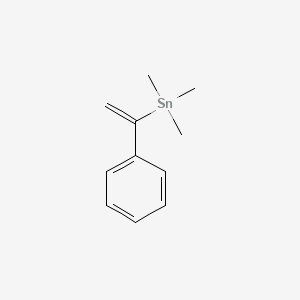
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is a complex organic compound with a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the allyl, methoxy, and phenoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The allyl, methoxy, and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, leading to a diverse array of quinazolinone analogs.
科学的研究の応用
4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- has a wide range of scientific research applications, including:
Biology: Researchers study the biological activity of this compound and its analogs, exploring their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In industrial applications, the compound may be used in the development of new materials, coatings, and chemical intermediates.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
Quinazolinone: The core structure of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- is shared with other quinazolinone derivatives, which may have different functional groups and properties.
Allyl-Substituted Quinazolinones: Compounds with allyl groups attached to the quinazolinone core, similar to the allyl group in the target compound.
Methoxy-Substituted Quinazolinones: Quinazolinone derivatives with methoxy groups, which may exhibit different chemical and biological properties.
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-((4-allyl-2-methoxy)phenoxy)methyl-3-(o-tolyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the allyl, methoxy, and phenoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
特性
CAS番号 |
3354-14-1 |
|---|---|
分子式 |
C26H24N2O3 |
分子量 |
412.5 g/mol |
IUPAC名 |
2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H24N2O3/c1-4-9-19-14-15-23(24(16-19)30-3)31-17-25-27-21-12-7-6-11-20(21)26(29)28(25)22-13-8-5-10-18(22)2/h4-8,10-16H,1,9,17H2,2-3H3 |
InChIキー |
TYEZLALBNAXBHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC4=C(C=C(C=C4)CC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


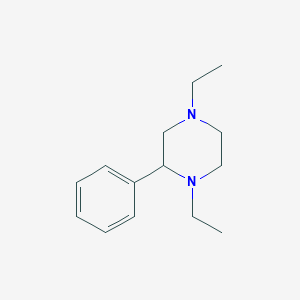
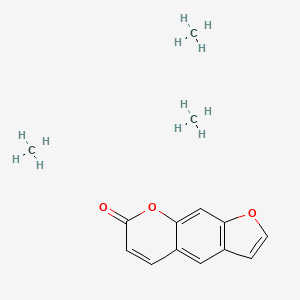
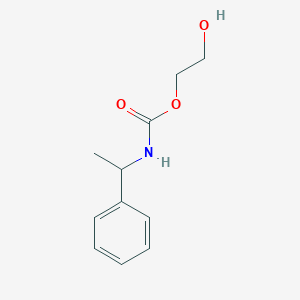
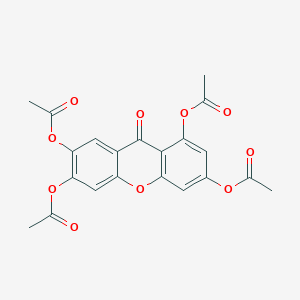
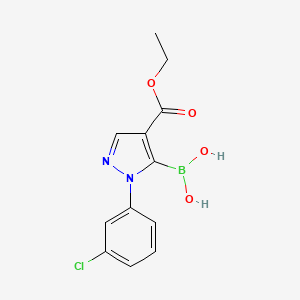
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
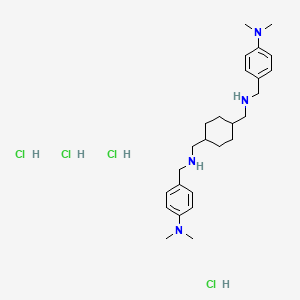
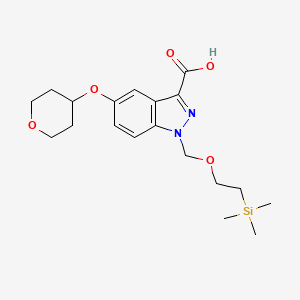
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
